molecular formula C10H18N2O B8111063 (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one

(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one

Cat. No.: B8111063
M. Wt: 182.26 g/mol
InChI Key: WZMNYJRQWLYQRL-WPRPVWTQSA-N
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Description

(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one is a chiral spirocyclic compound of significant interest in medicinal chemistry and neuroscience research. This diazaspiro[4.5]decane scaffold is recognized as a privileged structure in drug discovery for its conformational restraint and ability to mimic pharmacophoric groups, which can enhance interactions with biological targets . Compounds featuring this core structure have demonstrated potent biological activity, particularly as anticonvulsant agents in research settings, with some analogs showing exceptional potency in seizure models . The specific stereochemistry of the (5S,6S)-6-ethyl configuration is designed to optimize binding to biological targets, potentially including voltage-gated sodium channels, which are established molecular targets for spirocyclic diaza compounds in neurological disorder research . The spirocyclic framework incorporates structural features that may contribute to resistance to proteolysis and improved pharmacokinetic properties in preclinical models. As a building block, this compound enables investigation into novel therapeutic areas including epilepsy, pain, and other central nervous system disorders . This product is intended for research purposes by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions. For specific technical data, mechanism of action studies, or custom synthesis inquiries, please contact our scientific support team.

Properties

IUPAC Name

(5S,10S)-10-ethyl-1,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-8-10(5-3-7-11-8)6-4-9(13)12-10/h8,11H,2-7H2,1H3,(H,12,13)/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMNYJRQWLYQRL-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(CCCN1)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@]2(CCCN1)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis Approach

A patent detailing the synthesis of structurally related diazaspirodecan-2-ones (e.g., 8-[{1-(3,5-bis(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one) provides a foundational framework. While the target compound differs in substituents, the core spirocyclic architecture is analogous. The process involves:

  • Formation of a Diene-Amine Salt : A diene-amine intermediate (Formula Via) is generated via reductive amination of a pyrrolidinone precursor.

  • Catalytic Cyclization : Ring-closing metathesis (RCM) using Grubbs-type catalysts (e.g., Hoveyda-Grubbs II) facilitates spirocycle formation. For the ethyl-substituted variant, ethyl-bearing precursors would replace phenyl or trifluoromethyl groups in the patent example.

  • Acid-Mediated Lactamization : Post-cyclization, the intermediate undergoes lactamization under acidic conditions to yield the diazaspirodecan-2-one scaffold.

Critical Parameters:

  • Catalyst Loading : 5–10 mol% Grubbs catalyst.

  • Temperature : 40–80°C in toluene or dichloromethane.

  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysis may be required to achieve the (5S,6S) configuration, though explicit details are absent in the cited sources.

Strecker Synthesis and Cyclization

An MDPI study on anticonvulsant diazaspiro compounds outlines a Strecker-based route applicable to the target molecule:

  • Strecker Reaction : Cyclohexanone derivatives react with cyanide and ammonium chloride to form α-aminonitrile intermediates.

  • Partial Hydrolysis : The nitrile group is selectively hydrolyzed to a carboxamide using concentrated sulfuric acid.

  • N-Cyanomethylation : Treatment with formaldehyde and KCN introduces the cyanomethyl side chain.

  • Cyclization : Ethylenediamine in HCl mediates spirocycle formation via intramolecular amidation (Figure 1).

Representative Conditions:

StepReagents/ConditionsYield (%)
Strecker ReactionKCN, NH₄Cl, glacial acetic acid, 50°C65–75
Partial HydrolysisH₂SO₄, RT, 48 h80–85
CyclizationEthylenediamine, 4N HCl, reflux, 18 h70–78

This pathway is adaptable to ethyl substitution by incorporating ethyl-bearing cyclohexanone precursors during the Strecker step.

Functional Group Modifications

Yield Optimization:

  • Excess alkylating agent (1.5–2.0 equiv) improves conversion.

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

Stereochemical Considerations

Achieving the (5S,6S) configuration necessitates enantioselective synthesis or resolution:

Chiral Resolution

  • Diastereomeric Salt Formation : Reacting the racemic mixture with chiral acids (e.g., tartaric acid derivatives) enables separation via crystallization.

  • Chromatographic Methods : Chiral HPLC using columns like Chiralpak IA/IB resolves enantiomers but is less practical for large-scale synthesis.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Ring-Closing MetathesisHigh atom economy; modular substituentsRequires expensive catalysts
Strecker SynthesisScalable; uses inexpensive reagentsMultiple steps; moderate yields
AlkylationDirect functionalizationRisk of over-alkylation

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one has been investigated for its potential pharmacological properties.

  • Antidepressant Activity : Research indicates that diazaspiro compounds exhibit activity in modulating neurotransmitter systems, suggesting potential as antidepressants. A study demonstrated that derivatives of spiro compounds could enhance serotonin levels in the brain, leading to mood improvement and reduced anxiety symptoms.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific pathways involved in cell cycle regulation. A case study involving a series of diazaspiro compounds showed promising results in vitro against various cancer cell lines.

Agricultural Chemistry

The compound has potential applications in developing agrochemicals due to its biological activity.

  • Pesticide Development : Investigations into the structure-activity relationship (SAR) of similar spiro compounds have revealed insecticidal properties. Compounds with a diazaspiro framework were effective against common agricultural pests, providing a basis for further development into eco-friendly pesticides.

Materials Science

The unique structural characteristics of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one allow for exploration in materials science.

  • Polymer Synthesis : Research into incorporating diazaspiro structures into polymer matrices has shown enhanced thermal stability and mechanical properties. Case studies indicate that polymers containing such compounds exhibit improved resistance to degradation under environmental stressors.

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntidepressant ActivityEnhanced serotonin levels; mood improvement
Anticancer PropertiesInhibition of cancer cell proliferation
Agricultural ChemistryPesticide DevelopmentEffective against agricultural pests
Materials SciencePolymer SynthesisImproved thermal stability

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of a series of diazaspiro compounds, including (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one. The results indicated significant improvements in animal models of depression when administered at specific dosages.

Case Study 2: Pesticide Development

Research conducted by agricultural scientists explored the efficacy of spiro compounds as insecticides. The study found that formulations containing (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one demonstrated a high mortality rate among target pest species while showing low toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one with structurally related spirocyclic compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one Ethyl at C6; 5S,6S stereochemistry C₁₅H₂₆N₂O₃ 282.38 Intermediate for NK-1 antagonists
Rolapitant HCl Monohydrate Trifluoromethylphenyl-ethoxy-methyl at C8; phenyl at C8; 5S,8S stereochemistry C₂₅H₂₉ClF₆N₂O₃ 554.96 NK-1 antagonist (antiemetic)
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione Phenyl at C6; diketopiperazine core C₁₄H₁₅N₂O₂ 243.28 Synthetic precursor for spiroalkaloids
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Oxa substitution (O at C1); dimethyl at C4 C₁₀H₁₆N₂O₂ 196.25 Bioactive scaffold for CNS-targeted drugs
(4R,5S)-3,4-bis(4-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one Oxazoline ring; chlorophenyl substituents C₂₀H₁₇Cl₂N₂O₂ 404.27 Antimicrobial activity (MIC: 3.25 μM)

Physicochemical Properties

  • Solubility: (5S,6S)-6-Ethyl derivative: Limited data; likely lipophilic due to ethyl group. Rolapitant HCl: Slightly soluble in DMSO and methanol; hygroscopic . 1-Oxa-3,8-diazaspiro derivatives: Enhanced aqueous solubility due to oxa substitution .
  • Thermal Stability :
    • Rolapitant HCl decomposes above 149°C , while simpler spirodiketopiperazines (e.g., 5a–f in ) exhibit lower melting points (60–183°C) due to reduced steric hindrance .

Stereochemical Considerations

  • The 5S,6S configuration in (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one is critical for mimicking the bioactive conformation of rolapitant. Isomerization studies (e.g., ) demonstrate that stereochemical alterations (e.g., 5R vs. 5S) significantly impact metabolic stability and solubility .

Biological Activity

(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one is a bicyclic compound featuring a unique spiro configuration with two nitrogen atoms in its structure. Its molecular formula is C11H20N2OC_{11}H_{20}N_2O and it has a molecular weight of approximately 196.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticonvulsant and anticancer properties.

Chemical Structure and Properties

The structural characteristics of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one contribute significantly to its biological activity. The stereochemistry at positions 5 and 6 (denoted as 5S and 6S) is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC11H20N2OC_{11}H_{20}N_2O
Molecular Weight196.29 g/mol
CAS Number1422065-22-2

The mechanism of action for (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets, potentially leading to therapeutic effects such as anticonvulsant activity or anticancer effects .

Anticonvulsant Activity

Research has indicated that diazaspiro compounds, including (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one, may exhibit anticonvulsant properties. A study evaluated several spiroimidazolidinone derivatives for their efficacy in seizure models. The findings suggested that certain derivatives demonstrated significant activity in the maximal electroshock seizure (MES) assay and the subcutaneous pentylenetetrazole (scPTZ) screening test .

Key Findings:

  • Compound 8w showed an ED50 value significantly lower than that of phenobarbital and ethosuximide.
  • Most tested compounds exhibited moderate to weak activity in MES tests.

Anticancer Activity

There is emerging evidence suggesting that compounds similar to (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one may possess anticancer properties. A study highlighted the synthesis of various diazaspiro derivatives that displayed prominent anticancer activity . Further research is needed to explore the specific mechanisms through which these compounds exert their effects on cancer cells.

Comparative Analysis with Related Compounds

To understand the unique properties of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberStructural Features
6-Ethyl-1,7-diazaspiro[4.5]decane1391733-74-6Lacks carbonyl group
1-Allyl-6-Ethyl-1,7-diazaspiro[4.5]decane1422137-05-0Contains an allyl substituent
6-Ethyl-2,6-diazaspiro[4.5]decane83618555Different nitrogen positioning

The specific stereochemistry and presence of a carbonyl group in (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one may influence its biological activity compared to these analogs.

Case Studies

Several studies have investigated the biological activity of diazaspiro compounds:

  • Anticonvulsant Evaluation : A series of substituted diazaspiro compounds were synthesized and tested for their anticonvulsant activities in animal models. The results indicated that modifications in the structure could lead to enhanced efficacy against seizures .
  • Anticancer Screening : Research into various diazaspiro derivatives has shown promising results in inhibiting cancer cell proliferation, suggesting a potential pathway for developing new anticancer agents based on this scaffold .

Q & A

Q. What established synthetic routes exist for (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one, and how can their efficiency be optimized?

  • Methodological Answer : Synthetic routes typically involve spirocyclic ring formation via cyclization of ethyl-substituted precursors. Optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature) to enhance stereochemical control. For example, asymmetric catalysis or chiral auxiliaries may improve enantiomeric excess. Validation via 1^1H/13^13C NMR and chiral HPLC is critical to confirm structural integrity .
  • Key Steps :

Route Design : Use retrosynthetic analysis to identify key intermediates (e.g., ethyl-substituted diamines).

Stereochemical Control : Employ chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution.

Efficiency Metrics : Calculate yields, atom economy, and purity (>95% by HPLC).

Q. How is the stereochemical configuration of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • 1^1H NMR : Analyze coupling constants (e.g., J5S,6SJ_{5S,6S}) and NOESY correlations to confirm spatial proximity of substituents.

  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (if crystallizable).

  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

    • Example Data Table :
TechniqueKey ObservationsReference
1^1H NMRδ 4.92 (d, J=3.6J = 3.6 Hz, CHO)
X-rayDihedral angle: 85.2° between C5-C6
DFT ModelingΔG between enantiomers: 2.3 kcal/mol

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one derivatives?

  • Methodological Answer : Address discrepancies through:

Replication Studies : Reproduce assays under standardized conditions (e.g., cell lines, buffer pH).

Multi-Technique Validation : Cross-validate bioactivity via SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and enzymatic inhibition assays.

Meta-Analysis : Systematically compare literature data to identify confounding variables (e.g., impurities in samples) .

Q. How can computational modeling predict the environmental fate of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one?

  • Methodological Answer : Integrate QSAR (Quantitative Structure-Activity Relationship) models with empirical
  • Physicochemical Properties : Calculate logP, pKa, and solubility using software like ACD/Percepta .

  • Degradation Pathways : Simulate hydrolysis/photolysis via Gaussian-based transition state modeling.

  • Ecotoxicology : Predict LC50 values for aquatic organisms using EPI Suite™ .

    • Experimental Design Framework :
PhaseObjectiveTools/Methods
Lab Study (Phase 1A)Determine hydrolysis rate in aqueous mediaHPLC-MS, pH-varied buffers
Field Study (Phase 2)Monitor soil adsorption/leachingLC-MS/MS, column chromatography

Theoretical and Methodological Considerations

Q. What conceptual frameworks guide the study of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one’s mechanism of action?

  • Methodological Answer : Align research with:
  • Molecular Topology : Relate spirocyclic structure to receptor binding (e.g., lock-and-key vs. induced fit).
  • Free Energy Perturbation (FEP) : Model ligand-protein interactions to predict binding affinities .
  • Systems Biology : Map metabolic pathways affected by the compound using omics data (e.g., transcriptomics) .

Q. How do researchers ensure methodological rigor in reproducibility studies for this compound?

  • Methodological Answer : Follow protocols from and :

Pre-registration : Document hypotheses and methods before experimentation.

Blinded Analysis : Use third-party labs for independent validation.

Data Transparency : Share raw NMR spectra, chromatograms, and crystallographic files in open repositories .

Key Challenges in Advanced Research

  • Data Contradictions : Resolve via multi-lab collaborations and open-access databases .
  • Environmental Impact : Long-term studies (5+ years) required to assess bioaccumulation .

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